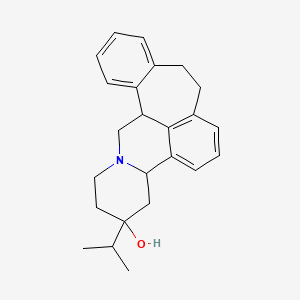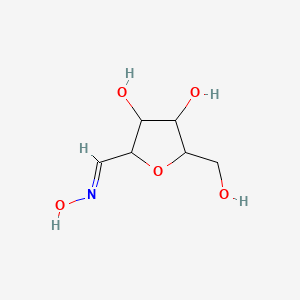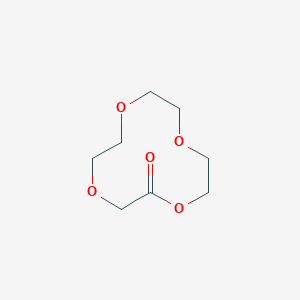
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and the presence of an isopropyl group. It is of interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol typically involves multiple steps, including the formation of the core ring systems and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core ring systems.
Functional group transformations: to introduce the isopropyl group and other substituents.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of:
Catalysts: to improve reaction efficiency.
Automated synthesis equipment: to ensure consistency and scalability.
Quality control measures: to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying complex synthetic pathways and reaction mechanisms.
Biology: For investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a potential lead compound for drug development.
Industry: For the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol would depend on its specific biological activities. Potential mechanisms could include:
Interaction with molecular targets: such as enzymes or receptors.
Modulation of signaling pathways: involved in cellular processes.
Induction of cellular responses: such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-2,3,4,4abeta,8,9,13balpha,14-Octahydro-3alpha-isopropyl-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isochinolin-3-ol may include other complex organic molecules with multiple ring systems and functional groups. Examples could include:
Alkaloids: Naturally occurring compounds with similar ring structures.
Synthetic analogs: Compounds designed to mimic the structure and activity of the original compound.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of ring systems and functional groups, which may confer unique biological activities or synthetic challenges.
Propriétés
Numéro CAS |
34071-19-7 |
|---|---|
Formule moléculaire |
C24H29NO |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3 |
Clé InChI |
UPMOVJBGNREKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)

![2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12294213.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)
![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)
